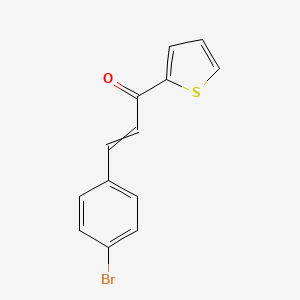

3-(4-Bromophenyl)-1-(thiophen-2-YL)prop-2-EN-1-one

描述

属性

IUPAC Name |

3-(4-bromophenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYVBCAMIHSXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389382 | |

| Record name | 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42292-00-2 | |

| Record name | 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

The base-catalyzed mechanism proceeds via deprotonation of the acetophenone’s α-hydrogen, forming an enolate ion that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone.

Standard Protocol

A typical procedure involves:

Table 1: Traditional Method Parameters and Outcomes

| Parameter | Value |

|---|---|

| Temperature | 78°C (reflux) |

| Time | 8 hours |

| Yield | 65–70% |

| Purity (HPLC) | ≥95% |

Iron Oxide Nanoparticle (FeONP)-Catalyzed Synthesis

Recent advancements employ FeONPs as heterogeneous catalysts to enhance efficiency. This method reduces reaction time and improves yield while minimizing waste.

Catalyst Preparation

FeONPs are synthesized via co-precipitation of Fe²⁺/Fe³⁺ salts in alkaline conditions, followed by calcination at 400°C for 2 hours. Characterization by XRD and TEM confirms spherical particles (20–30 nm) with high surface area.

Optimized Reaction Conditions

Table 2: FeONP-Catalyzed vs. Traditional Synthesis

| Parameter | FeONP Method | Traditional Method |

|---|---|---|

| Time | 45 minutes | 8 hours |

| Yield | 92% | 65% |

| Temperature | 25°C | 78°C |

| Catalyst Reusability | Yes | No |

Mechanistic Insights into FeONP Catalysis

FeONPs accelerate the reaction via Lewis acid sites on their surface, polarizing the carbonyl groups and stabilizing intermediates. Density functional theory (DFT) studies indicate a 30% reduction in activation energy compared to base catalysis.

Spectroscopic Validation

-

¹H NMR : Doublets for α,β-unsaturated protons (δ 7.70–7.78 ppm), thiophene protons (δ 7.22–7.89 ppm).

-

Elemental Analysis : Found C: 53.12%, H: 2.96% (Calc. C: 53.26%, H: 3.09%).

Industrial Scale-Up Considerations

Continuous Flow Reactors

Adopting continuous flow systems with immobilized FeONPs increases throughput. Pilot studies demonstrate:

Environmental Impact

FeONP methods reduce E-factor (kg waste/kg product) from 8.2 (traditional) to 2.1, aligning with green chemistry principles.

Challenges and Optimization Strategies

Byproduct Formation

Trace amounts of dienone byproducts (<2%) form via over-condensation. Mitigation strategies include:

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives with the reduction of the carbonyl group.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

科学研究应用

Biological Activities

1.1 Anticancer Properties

Research indicates that chalcones, including 3-(4-Bromophenyl)-1-(thiophen-2-YL)prop-2-EN-1-one, possess anticancer activities. The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its mechanism of action may involve the inhibition of specific kinases and the modulation of apoptotic pathways, making it a candidate for further anticancer drug development.

1.2 Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The presence of the bromine atom enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. This feature positions it as a potential agent in the development of new antimicrobial therapies .

1.3 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in inflammatory responses. This makes it a valuable candidate for treating inflammatory diseases .

Chemical Synthesis and Industrial Applications

2.1 Synthesis Methods

this compound is typically synthesized through the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . This method allows for efficient production at both laboratory and industrial scales.

2.2 Use in Organic Synthesis

The compound serves as an important intermediate in organic synthesis for producing more complex molecules, particularly in the pharmaceutical industry. Its ability to undergo further chemical transformations makes it a versatile building block for synthesizing novel compounds with desired biological activities .

Material Science Applications

3.1 Photovoltaic Materials

Recent studies suggest that chalcones can be utilized in organic photovoltaic cells due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing charge transport and light absorption characteristics, thus improving the efficiency of solar cells .

3.2 Dye Sensitizers

This compound can also function as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its strong absorption in the visible spectrum allows it to capture sunlight effectively, converting it into electrical energy .

作用机制

The mechanism of action of 3-(4-Bromophenyl)-1-(thiophen-2-YL)prop-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Key Observations

Substituent Effects on Electronic Properties: Electron-donating groups (e.g., -NMe₂ in ) reduce the HOMO-LUMO gap, enhancing nonlinear optical (NLO) properties. The dimethylamino derivative exhibits a first-order hyperpolarizability (β) four times higher than urea . Bromine substituents (electron-withdrawing) increase planarity in crystal structures, as seen in 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, where dihedral angles between aromatic rings are <10° .

Biological Activity Trends :

- Thiophene-containing chalcones (e.g., C06 in ) show higher cytotoxicity compared to phenyl or benzothiophene analogs, likely due to improved membrane permeability (logP = 5.17) .

- Hydroxylphenyl analogs (e.g., TI-I-175 in ) exhibit anti-inflammatory activity via ROS/Akt pathway inhibition, absent in bromophenyl derivatives .

Crystallographic Behavior: Disorder in thiophene substituents is common; for example, 3-(3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one shows dual occupancy (84:16 ratio) . Hydrogen bonding patterns vary: Bromophenyl derivatives form C–H⋯O/N interactions, while methoxy-substituted analogs (e.g., ) utilize C–H⋯π stacking .

Synthetic Utility: The thiophene moiety enables diverse functionalization, such as cyclocondensation with amino acids to form spirooxindoles (e.g., IIa-n in ) . Pyridine-substituted analogs () show lower yields (80%) compared to thiophene derivatives (85–90%) due to steric hindrance .

生物活性

3-(4-Bromophenyl)-1-(thiophen-2-YL)prop-2-EN-1-one, commonly referred to as a chalcone derivative, has gained attention in recent years due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings and data.

The structural formula of this compound is characterized by a bromophenyl group and a thiophene moiety. The molecular formula is with a molecular weight of approximately 309.18 g/mol. The compound exhibits a yellow crystalline form and has been synthesized through various methods, including the Claisen-Schmidt condensation reaction.

Anticancer Activity

Recent studies have indicated that chalcone derivatives exhibit significant anticancer properties. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest |

Antioxidant Activity

The compound has also shown promising antioxidant activity. In assays measuring the ability to scavenge free radicals, this compound exhibited a significant reduction in oxidative stress markers.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | 85% inhibition at 50 µM |

| ABTS Assay | IC50 = 25 µM |

Enzyme Inhibition

Molecular docking studies suggest that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The binding affinity was evaluated through computational methods, indicating strong interactions with key amino acid residues in the active site.

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the effects of various chalcone derivatives on cancer cell lines. The results demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that treatment with the compound improved cell viability in neuronal cultures exposed to oxidative stress .

常见问题

Q. What are the established synthetic routes for 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation, where a bromophenylacetophenone derivative reacts with a thiophene aldehyde under basic conditions (e.g., NaOH/ethanol). Key intermediates include brominated acetophenones and thiophene carbaldehydes. Post-synthetic modifications, such as oxidation to epoxides or reduction to alcohols, are achieved using mCPBA or NaBH4, respectively . Alternative routes involve S-alkylation in alkaline media for derivatives with sulfur-containing substituents .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the α,β-unsaturated ketone structure and substituent positions. Mass spectrometry (HRMS) provides molecular weight validation, while FT-IR identifies carbonyl (C=O) stretches near 1670 cm⁻¹. UV-Vis spectroscopy reveals π→π* transitions characteristic of the enone system .

Q. What are the common derivatives of this compound, and how are they prepared?

Derivatives include halogenated (e.g., chloro, fluoro) and substituted aryl/heteroaryl analogs. For example, substituting the bromophenyl group with fluorophenyl or methylthio groups is achieved via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) . Thiophene ring modifications often involve electrophilic substitution at the 5-position .

Q. How is purity assessed during synthesis?

Purity is validated using HPLC with a C18 column (acetonitrile/water mobile phase) and monitored at 254 nm. Melting point analysis (e.g., 140–142°C for the base compound) and TLC (silica gel, ethyl acetate/hexane) are standard for quick assessments .

Q. What solvent systems are optimal for crystallization?

Slow evaporation from ethanol or dichloromethane/hexane mixtures yields high-quality single crystals. Crystal lattice parameters (e.g., monoclinic P21/n) are confirmed via X-ray diffraction, with unit cell dimensions refined using SHELXL .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction at 100 K provides angstrom-level resolution of the α,β-unsaturated ketone geometry and substituent orientation. For example, studies report bond lengths of 1.45 Å for C=O and 1.34 Å for the C=C double bond, with torsion angles confirming the E-configuration. Non-merohedral twinning, observed in bromophenyl derivatives, is addressed using HKLF5 refinement .

Q. What mechanistic insights have been gained from kinetic studies of its reactivity?

Kinetic isotope effect (KIE) studies reveal that the rate-determining step in nucleophilic additions (e.g., Michael addition) involves deprotonation of the β-carbon. Substituent effects on the thiophene ring (e.g., electron-donating groups) lower activation energy by stabilizing the transition state .

Q. How do structural modifications influence biological activity?

Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring enhances antimicrobial activity (MIC = 8 µg/mL against S. aureus), while thiophene substitution with methyl groups improves lipid solubility, correlating with increased cytotoxicity in cancer cell lines (IC₅₀ = 12 µM in MCF-7) .

Q. How can discrepancies in reported biological data be addressed methodologically?

Variability in antimicrobial assays (e.g., broth microdilution vs. agar diffusion) is mitigated by standardizing inoculum size (1×10⁶ CFU/mL) and using clinical reference strains. Conflicting cytotoxicity data may arise from differences in cell culture conditions (e.g., serum concentration); normalization to ATP-based viability assays improves reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to cyclooxygenase-2 (COX-2) and EGFR kinase. The bromophenyl group forms hydrophobic interactions with Val523 (COX-2), while the thiophene ring engages in π-stacking with Phe856 (EGFR). Free energy calculations (MM-PBSA) validate binding affinities (ΔG = −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。